Allylanisole - 56182-34-4

Allylanisole

Catalog Number: EVT-13689094
CAS Number: 56182-34-4
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Allylanisole is predominantly extracted from the essential oils of plants such as:

  • Tarragon (Artemisia dracunculus) – 60-75% of its oil content.
  • Basil (Ocimum basilicum) – present in basil oil.
  • Fennel (Foeniculum vulgare) – contributes approximately 2% to its oil.
  • Anise (Pimpinella anisum) – also contains this compound.

Additionally, it can be obtained through the fractional distillation of turpentine oil, which is derived from pine trees .

Classification

Allylanisole is classified under the category of phenylpropenes. It is recognized for its potential health risks, including being suspected as a carcinogen and genotoxic agent. Regulatory bodies have advised caution regarding its use in food products due to these concerns .

Synthesis Analysis

Methods

Allylanisole can be synthesized through several methods, including:

  1. Fractional Distillation: This method involves separating allylanisole from turpentine oil based on differences in boiling points.
  2. Chemical Reactions: A notable synthetic route involves the reaction of guaiacol with allyl chloride in the presence of alkaline conditions to yield allylanisole. This method typically requires careful control of reaction conditions to optimize yield and purity .

Technical Details

The synthesis often employs reagents such as sodium hydroxide and halogenated compounds to facilitate the formation of the allyl group on the aromatic ring. The reaction conditions (temperature, pressure, and solvent) are critical for achieving high yields and minimizing by-products.

Molecular Structure Analysis

Structure

Allylanisole's structure can be represented as follows:

  • IUPAC Name: 1-methoxy-4-(prop-2-en-1-yl)benzene
  • Molecular Formula: C10H12O\text{C}_{10}\text{H}_{12}\text{O}
  • Molecular Weight: 148.2 g/mol

The compound features:

  • A benzene ring (C6H5) with:
    • A methoxy group (-OCH3) at one position.
    • An allyl group (-CH2=CH-CH2) at the para position relative to the methoxy group.

Data

  • CAS Number: 140-67-0
  • InChI Key: ZFMSMUAANRJZFM-UHFFFAOYSA-N
  • SMILES Representation: COC1=CC=C(CC=C)C=C1 .
Chemical Reactions Analysis

Reactions

Allylanisole can undergo various chemical reactions, including:

  1. Oxidation: Reacts with strong oxidizing agents, potentially leading to the formation of phenolic compounds.
  2. Dehydrogenation: Can be converted into other aromatic compounds under specific conditions.
  3. Hydrolysis: In the presence of water and acids or bases, allylanisole may hydrolyze to form different products.

Technical Details

The reactivity profile indicates that allylanisole can react exothermically with reducing agents such as alkali metals and hydrides, releasing hydrogen gas. These reactions necessitate careful handling due to their vigorous nature .

Mechanism of Action

The mechanism by which allylanisole exerts its effects involves metabolic activation within biological systems. Studies suggest that it may undergo metabolic conversion leading to reactive intermediates that can interact with cellular macromolecules, potentially causing genotoxic effects. The precise metabolic pathways remain an area of ongoing research, particularly regarding its safety profile at various exposure levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear colorless to light yellow liquid.
  • Odor: Characteristic sweet anise-like scent.
  • Boiling Point: Approximately 215–216 °C at standard atmospheric pressure.
  • Density: Approximately 0.960 g/cm³.

Chemical Properties

  • Solubility: Insoluble in water; soluble in organic solvents.
  • Flash Point: 81 °C, indicating it is a combustible liquid.
  • Refractive Index: Ranges from 1.5190 to 1.5240 at 20 °C .
Applications

Allylanisole finds applications across various fields:

  1. Flavoring Agent: Used in food products for its sweet flavor reminiscent of anise.
  2. Fragrance Component: Integral in perfumes and scented products due to its pleasant aroma.
  3. Pharmaceutical Research: Investigated for potential biological activities, including antioxidant properties and effects on cancer cells .
Biosynthesis Pathways and Metabolic Regulation of Allylanisole in Plant Systems

Enzymatic Mechanisms in Phenylpropene Biosynthesis

Allylanisole (estragole; 1-methoxy-4-allylbenzene) is synthesized via the phenylpropanoid pathway, which initiates with the deamination of phenylalanine to cinnamic acid catalyzed by phenylalanine ammonia-lyase (PAL) [6] [8]. In sweet basil (Ocimum basilicum L.), cinnamic acid undergoes hydroxylation and side-chain reduction to form p-coumaryl alcohol, which is subsequently isomerized to chavicol. The definitive step in allylanisole biosynthesis is the O-methylation of chavicol, mediated by a specific S-adenosyl-L-methionine (SAM)-dependent chavicol O-methyltransferase (CVOMT) [6]. This enzyme exhibits strict regiospecificity for the para-hydroxy group of chavicol, transferring a methyl group from SAM to yield allylanisole and S-adenosyl-L-homocysteine. Biochemical assays confirm CVOMT’s substrate specificity, showing negligible activity toward structurally similar phenolics like eugenol or isoeugenol [6].

The spatial organization of biosynthesis is compartmentalized: PAL operates in the cytosol, whereas CVOMT localizes to glandular trichomes—specialized secretory structures on basil leaves where allylanisole accumulates [6] [8]. This compartmentalization optimizes substrate channeling and minimizes metabolic cross-talk. Notably, enzyme kinetics studies reveal CVOMT has a Km of 35 μM for chavicol and a pH optimum of 7.5–8.0, indicating efficient catalytic efficiency under physiological conditions [6].

Table 1: Key Enzymes in Allylanisole Biosynthesis

EnzymeEC NumberSubstrateProductLocalization
Phenylalanine ammonia-lyase4.3.1.24PhenylalanineCinnamic acidCytosol
Cinnamate 4-hydroxylase1.14.14.91Cinnamic acidp-Coumaric acidEndoplasmic reticulum
Enoyl reductase1.3.1.–p-Coumaryl-CoAp-Coumaryl alcoholPlastid
Chavicol O-methyltransferase2.1.1.–ChavicolAllylanisoleGlandular trichomes

Genetic Regulation of Estragole Production in Ocimum basilicum

Genetic polymorphisms underlie chemotypic variation in basil, with "estragole chemotypes" producing up to 80–90% allylanisole in their essential oils [6] [8]. Transcriptomic analyses identify the ObEGS1 (eugenol synthase 1) gene as a critical regulator, though its name is misleading—ObEGS1 overexpression correlates primarily with allylanisole accumulation, not eugenol [6] [10]. This gene is co-expressed with CVOMT during glandular trichome development, peaking in young leaves (15–20 days post-emergence) and declining in mature tissues [6].

Environmental stressors modulate transcriptional activity via hormone signaling pathways. Drought stress (144 hours without irrigation) upregulates PAL and CVOMT expression by 2.3-fold and 1.8-fold, respectively, in basil [8] [10]. This response is mediated by abscisic acid (ABA)-responsive promoter elements, confirmed through luciferase reporter assays. Conversely, exogenous salicylic acid (SA) suppresses ObEGS1 but activates CVOMT, redirecting flux toward allylanisole rather than eugenol [10]. Methyl jasmonate (MeJA) elicitation, however, downregulates both pathways, favoring terpenoid synthesis over phenylpropenes.

Table 2: Genetic and Environmental Modulators of Allylanisole Biosynthesis

FactorEffect on Gene ExpressionChange in Allylanisole YieldMechanism
Drought stress (6 days)PAL (2.3×), ↑ CVOMT (1.8×)+50%ABA-dependent transcriptional activation
Salicylic acid (1 mM)ObEGS1 (0.6×), ↑ CVOMT (1.5×)+35%SA-responsive element binding
Methyl jasmonate (100 μM)PAL (0.4×), ↓ CVOMT (0.7×)-40%Competition with terpenoid pathways
Shade (40% reduction)CVOMT (1.2×)+18%Reduced photoinhibition

Metabolic Flux Analysis in Aromatic Compound Synthesis

Metabolic flux analysis (MFA) quantifies carbon allocation through competing pathways in allylanisole-producing plants. Steady-state 13C-labeling experiments in basil reveal that 68–74% of phenylalanine-derived carbon enters the phenylpropanoid pathway, with 42% ± 5% specifically channeled to allylanisole in chemotype EM (estragole-methyl chavicol) [3] [9]. Isotopic non-steady state MFA (INST-MFA) demonstrates dynamic flux rerouting under stress: during water deficit, flux through the shikimate pathway increases by 30%, while allylanisole synthesis rises from 0.18 μmol/gFW/h to 0.27 μmol/gFW/h [8] [10].

Parallel pathways create metabolic nodes with regulatory significance. At the p-coumaroyl-CoA junction, 55% of flux directs to allylphenols (allylanisole/eugenol), 30% to lignins, and 15% to flavonoids in unstressed basil [9] [10]. Elicitors like UV-B light or Ca2+ shift this equilibrium: Ca2+ (10 mM) enhances p-coumaroyl-CoA flux to allylphenols by 22% via calmodulin-dependent activation of enoyl reductases [10]. Computational flux balance analysis (FBA) models further identify NADPH availability as a limiting factor; overexpression of glucose-6-phosphate dehydrogenase increases allylanisole yield by 19% by alleviating redox cofactor constraints [9].

Table 3: Metabolic Flux Distribution in Basil Chemotypes

Metabolic NodeChemotype EM (Estragole-Dominant)Chemotype EU (Eugenol-Dominant)Drought-Stressed EM
Shikimate → Phe72% ± 4%68% ± 3%89% ± 5%
Phe → p-Coumaroyl-CoA68% ± 3%64% ± 4%76% ± 2%
p-Coumaroyl-CoA → Allylphenols55% ± 5%48% ± 3%72% ± 4%
p-Coumaroyl-CoA → Lignins30% ± 4%35% ± 2%18% ± 3%
p-Coumaroyl-CoA → Flavonoids15% ± 2%17% ± 3%10% ± 1%
Chavicol → Allylanisole42% ± 5%8% ± 2%61% ± 4%

Properties

CAS Number

56182-34-4

Product Name

Allylanisole

IUPAC Name

but-3-enoxybenzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2

InChI Key

VASBMTKQLWDLDL-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=CC=C1

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